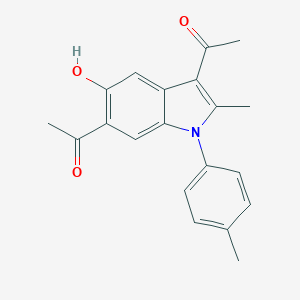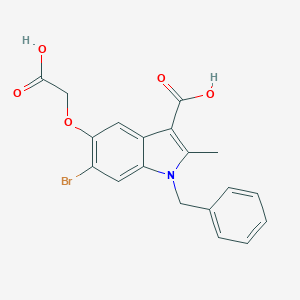
4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine (MNPA) is a chemical compound that has drawn attention from researchers due to its potential applications in the field of medicinal chemistry. MNPA is a pyrimidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine is not fully understood, but it is thought to involve the inhibition of specific enzymes and pathways in cells. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. By inhibiting COX-2, this compound can reduce inflammation in cells. This compound has also been found to induce cell death in cancer cells by activating specific pathways that lead to apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, this compound has been found to have antioxidant activity, which can protect cells from oxidative damage. This compound has also been found to have analgesic properties, which can reduce pain in cells. Additionally, this compound has been found to have neuroprotective properties, which can protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has several advantages for lab experiments. It is relatively easy to synthesize in high yields and purity, making it suitable for large-scale experiments. Additionally, this compound has a range of biological activities, making it useful for studying various cellular pathways and processes. However, this compound also has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experiments. Additionally, this compound can be toxic at high doses, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine. One area of interest is the development of this compound derivatives with improved properties, such as increased solubility or reduced toxicity. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target specific cellular pathways. Additionally, this compound could be studied for its potential applications in treating specific diseases, such as cancer or viral infections. Overall, this compound has the potential to be a valuable tool for researchers studying various cellular processes and diseases.
Méthodes De Synthèse
The synthesis of 4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine involves the reaction of 1-naphthylamine with 4-methoxy-6-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield this compound in high purity. This method has been optimized to produce this compound in high yields and purity, making it suitable for large-scale synthesis.
Applications De Recherche Scientifique
4-Methoxy-6-(1-naphthyl)-2-pyrimidinylamine has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study found that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in cells. Another study found that this compound had anti-cancer properties by inducing cell death in cancer cells. Additionally, this compound has been found to have anti-viral activity against several viruses, including influenza A and B viruses.
Propriétés
Formule moléculaire |
C15H13N3O |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
4-methoxy-6-naphthalen-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H13N3O/c1-19-14-9-13(17-15(16)18-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H2,16,17,18) |
Clé InChI |
SLSGBPZTXFHUEC-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N |
SMILES canonique |
COC1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
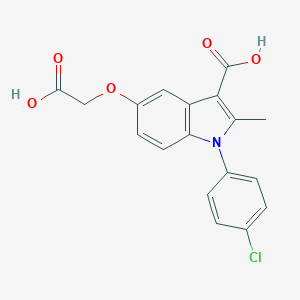
![1-[6-bromo-5-hydroxy-2-methyl-1-(4-methylphenyl)-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271399.png)
![1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B271400.png)


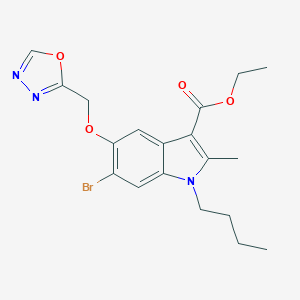
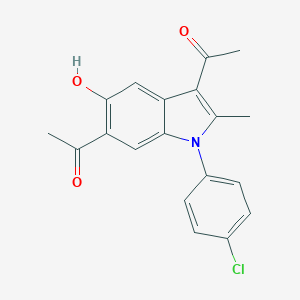
![ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271412.png)
![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)

